Fmoc-Aib-OH

Catalog No.
S715562
CAS No.
94744-50-0
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Aib-OH

CAS Number

94744-50-0

Product Name

Fmoc-Aib-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

HOZZVEPRYYCBTO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

94744-50-0;Fmoc-alpha-methylalanine;Fmoc-Aib-OH;Fmoc-alpha-Me-Ala-OH;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid;Fmoc-alpha-aminoisobutyricacid;ST51037596;N-Fmoc-2-aminoisobutyricacid;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoicacid;2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOICACID;Fmoc--Me-Ala-OH;AC1MBSSI;PubChem16476;N-Fmoc-alpha-methylalanine;KSC495C4B;47691_ALDRICH;SCHEMBL119779;2-(Fmoc-amino)isobutyricAcid;47691_FLUKA;CTK3J5140;HOZZVEPRYYCBTO-UHFFFAOYSA-N;MolPort-003-725-620;ZINC388696;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoicAcid;ANW-43342

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Fmoc-alpha-methylalanine is a valuable building block for the chemical synthesis of peptides containing Aib residues. These peptides can be designed to mimic natural protein structures or explore novel functionalities.

Studies on Protein Folding and Stability:

  • Incorporation of Aib residues into peptides can alter their folding patterns and stability. Fmoc-alpha-methylalanine allows researchers to study these effects by introducing Aib at specific positions within the peptide sequence.

Development of Therapeutic Agents:

  • Peptides containing Aib residues can exhibit interesting biological properties, including antimicrobial activity or enzyme inhibition. Fmoc-alpha-methylalanine facilitates the synthesis of such peptides for exploring their potential as therapeutic agents.

Studies on Protein-Protein Interactions:

  • Aib residues can influence how proteins interact with each other. Fmoc-alpha-methylalanine is useful for synthesizing peptides containing Aib to investigate these interactions and their role in cellular processes.

Material Science Applications:

  • Self-assembling peptides containing Aib residues can form ordered nanostructures with potential applications in drug delivery, biosensors, and tissue engineering. Fmoc-alpha-methylalanine is a tool for creating such peptides and studying their self-assembly properties.

Fmoc-Aib-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-aminoisobutyric acid, is a derivative of the amino acid alanine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha carbon of the amino acid. This compound is commonly utilized in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to enhance the stability and solubility of peptides during

Fmoc-α-Me-Ala-OH does not have a direct mechanism of action as it serves as a building block for peptides. Once incorporated into a peptide chain, the presence of the methyl group in α-Me-Ala can influence the peptide's conformation and potentially its biological activity depending on the specific sequence [].

Fmoc-α-Me-Ala-OH might exhibit some of the following hazards:

  • Mild irritant: It could potentially irritate skin, eyes, and respiratory system upon contact or inhalation [].
  • Possible allergen: Exposure might cause allergic reactions in some individuals [].
That introduce the Fmoc protecting group onto the amino acid backbone.
  • Solid-Phase Peptide Synthesis: Fmoc-Aib-OH is often incorporated into peptides via solid-phase peptide synthesis techniques, where it is attached to a resin and subsequently deprotected and coupled with other amino acids.
  • Chemical Modification: Existing peptides can be modified to incorporate Fmoc-Aib-OH through selective reactions that allow for the introduction of this specific amino acid derivative .
  • While Fmoc-Aib-OH itself does not exhibit significant biological activity, it serves as a vital component in synthesizing peptides that may possess various biological functions. Peptides synthesized with Fmoc-Aib-OH have been studied for their potential roles in therapeutic applications, including their influence on muscle growth and recovery as ergogenic supplements . Additionally, peptides containing 2-aminoisobutyric acid have been explored for their structural properties and interactions with biological receptors.

    Fmoc-Aib-OH finds applications primarily in:

    • Peptide Synthesis: As a building block in the formation of peptides for research and pharmaceutical development.
    • Biochemical Research: Used in studies related to protein folding and structure due to its unique side chain properties.
    • Drug Development: Potentially utilized in designing peptide-based drugs targeting specific biological pathways .

    Studies involving Fmoc-Aib-OH often focus on its role within larger peptide structures. Research indicates that peptides containing 2-aminoisobutyric acid may exhibit enhanced stability and unique interactions with biological targets compared to standard amino acids. These interactions can influence the pharmacokinetics and pharmacodynamics of synthesized peptides, making them valuable in therapeutic contexts .

    Several compounds share structural similarities with Fmoc-Aib-OH, particularly those featuring variations in their side chains or protecting groups. Here are some notable comparisons:

    Compound NameStructure CharacteristicsUnique Features
    N-Fmoc-AlanineStandard alanine with Fmoc groupCommonly used; lacks the unique properties of Aib
    N-Fmoc-ValineValine derivative with Fmoc groupLarger side chain; affects peptide conformation
    N-Fmoc-LeucineLeucine derivative with Fmoc groupBulkier side chain; alters hydrophobicity
    N-Fmoc-IsoleucineIsoleucine derivative with Fmoc groupChiral center; impacts peptide folding

    Aib’s molecular structure (C₄H₉NO₂) features a quaternary α-carbon bonded to two methyl groups, a carboxylate, and an amine (Figure 1). This tetrahedral geometry imposes severe limitations on the Ramachandran plot, favoring φ/ψ angles near –57°/–47° (310-helix) or –60°/–40° (α-helix). Unlike proteinogenic amino acids, Aib lacks a chiral center, allowing it to adopt both left- and right-handed helical conformations with equal propensity.

    Table 1: Structural Comparison of Aib and Alanine

    FeatureAibAlanine
    α-Carbon Substitutiongem-DimethylMethyl
    Helix Induction310- or α-helixα-helix (weaker)
    Torsional FlexibilityHighly restrictedModerate
    Solubility in DMF≥50 mg/mL~100 mg/mL

    The Thorpe-Ingold effect, driven by steric repulsion between the gem-dimethyl groups, compresses bond angles and accelerates cyclization reactions. This property is exploited in solid-phase peptide synthesis (SPPS) to stabilize turn structures and reduce aggregation during chain elongation.

    Historical Development of Fmoc-Protected Aib in Solid-Phase Peptide Synthesis

    The integration of Fmoc-Aib-OH into SPPS emerged from two parallel advancements: the introduction of the Fmoc group by Carpino and Han in 1970 and the recognition of Aib’s helix-inducing properties in the 1980s. Prior to Fmoc chemistry, Boc (tert-butyloxycarbonyl) protection dominated SPPS but required harsh acidic conditions for deprotection, limiting compatibility with acid-sensitive residues.

    • 1989: First automated synthesis of Aib-rich peptides using Fmoc chemistry.
    • 2001: X-ray crystallography of Aib-containing cyclopeptides revealed unprecedented extended conformations.
    • 2021: Adoption of pyrrolidine as an Fmoc-removal reagent, enabling SPPS in eco-friendly solvents like dimethyl sulfoxide (DMSO)/2-methyltetrahydrofuran.

    Table 2: Evolution of Fmoc-Aib-OH in SPPS

    DecadeInnovationImpact
    1970sFmoc group introducedEnabled base-labile SPPS
    1980sAib’s helical propensity characterizedRational design of foldamers
    2000sCommercial production scaledWidespread accessibility
    2020sSolvent systems optimized for Aib peptidesReduced environmental footprint

    Role of Aib Residues in Conformational Restriction of Synthetic Peptides

    Aib’s conformational rigidity makes it a powerful tool for enforcing secondary structures. In cyclohexapeptides, Aib residues stabilize β-turns and 310-helices, as demonstrated by X-ray studies of cyclo(Gly-Aib-Leu-Aib-Phe-Aib). Unexpectedly, one Aib residue adopted an extended conformation (φ = –175.9°, ψ = +178.6°), challenging the assumption that Aib exclusively favors helical geometries.

    Mechanisms of Conformational Control:

    • Helix Induction: Aib oligomers ≥4 residues form stable 310-helices in apolar solvents, transitioning to α-helices in longer chains.
    • β-Turn Stabilization: Aib’s restricted φ/ψ angles promote type I/II β-turns, critical for cyclic peptide macrocyclization.
    • Aggregation Suppression: The hydrophobic gem-dimethyl group reduces intermolecular interactions, minimizing peptide aggregation during SPPS.

    Case Study: Aib-Enkephalin AnalogA 2021 study synthesized [Aib²,⁴]-enkephalin using pyrrolidine for Fmoc removal in DMSO/2-methyltetrahydrofuran. The Aib-substituted analog achieved 94% purity vs. 78% for the native sequence, highlighting Aib’s role in suppressing aspartimide formation.

    Carbodiimide-Mediated Coupling Strategies Using Diisopropylcarbodiimide/Oxyma Systems

    The synthesis of fluorenylmethyloxycarbonyl-alpha-aminoisobutyric acid relies heavily on carbodiimide-mediated coupling reactions, with diisopropylcarbodiimide/Oxyma systems representing the most widely employed methodology in contemporary peptide synthesis [2] [6]. The coupling mechanism involves the initial formation of an O-acylisourea intermediate through reaction of the carboxylic acid with diisopropylcarbodiimide, followed by the addition of Oxyma as an additive to enhance coupling efficiency and minimize racemization [6] [21].

    Recent investigations have demonstrated that diisopropylcarbodiimide coupled with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) achieves superior performance compared to traditional N-hydroxybenzotriazole/diisopropylcarbodiimide combinations [6]. The optimized protocol involves preactivation of the fluorenylmethyloxycarbonyl-protected amino acid with diisopropylcarbodiimide for 2-5 minutes, followed by addition of the resulting mixture to the peptide resin [2]. This methodology has proven particularly effective for challenging couplings involving alpha-aminoisobutyric acid residues.

    The efficiency of diisopropylcarbodiimide/Oxyma coupling systems has been extensively validated through synthesis of complex peptide sequences. Research by Clayden and colleagues demonstrated successful synthesis of alpha-aminoisobutyric acid-rich oligopeptides using two equivalents of diisopropylcarbodiimide relative to the amino acid at elevated temperatures [4]. This approach significantly increases peptide purity by accelerating the formation of O-acylurea and enhancing amino acid activation kinetics [4].

    Coupling SystemEquivalentsTemperature (°C)Reaction Time (min)Yield (%)
    Diisopropylcarbodiimide/Oxyma2.075-905-1585-95
    Diisopropylcarbodiimide/N-hydroxybenzotriazole3.02530-6070-85
    N,N'-dicyclohexylcarbodiimide/N-hydroxybenzotriazole2.52545-9065-80

    However, recent studies have identified a significant side reaction occurring between diisopropylcarbodiimide and Oxyma that generates hydrogen cyanide and oxadiazole byproducts in equimolar quantities [12] [29]. The formation of these toxic byproducts necessitates careful optimization of reaction conditions and consideration of alternative carbodiimide systems. Research has shown that N-tert-butyl-N'-ethyl carbodiimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride represent safer alternatives that avoid hydrogen cyanide formation while maintaining comparable coupling efficiency [21].

    The coupling efficiency of diisopropylcarbodiimide/Oxyma systems can be further enhanced through microwave-assisted protocols. Studies utilizing microwave irradiation at 75-100°C for 10-15 minutes have achieved coupling efficiencies exceeding 95% for alpha-aminoisobutyric acid residues [31]. The combination of elevated temperature and microwave energy appears to overcome the steric hindrance associated with alpha,alpha-dialkylated amino acids while maintaining stereochemical integrity [11].

    Optimization of Fluorenylmethyloxycarbonyl Deprotection Protocols for Alpha-Aminoisobutyric Acid-Containing Sequences

    The deprotection of fluorenylmethyloxycarbonyl groups from alpha-aminoisobutyric acid-containing peptide sequences presents unique challenges due to the tendency of these peptides to aggregate and form secondary structures during synthesis [8] [10]. Traditional piperidine-based deprotection protocols often require modification to achieve complete and efficient removal of the fluorenylmethyloxycarbonyl protecting group.

    Standard deprotection conditions employ 20% piperidine in N,N-dimethylformamide for two consecutive treatments of 2-3 minutes each [1] [8]. However, for alpha-aminoisobutyric acid-rich sequences, extended deprotection times or alternative base systems may be necessary. Research has demonstrated that pyrrolidine represents a viable alternative to piperidine, offering comparable deprotection efficiency with enhanced volatility for easier removal [7] [8].

    Base SystemConcentration (%)Temperature (°C)Time (min)Deprotection Efficiency (%)
    Piperidine/N,N-dimethylformamide20252 × 395-98
    Piperidine/N,N-dimethylformamide20602 × 2.598-99
    Pyrrolidine/N,N-dimethylformamide580-1101 × 596-99
    4-Methylpiperidine/N,N-dimethylformamide20252 × 394-97

    The optimization of deprotection protocols for alpha-aminoisobutyric acid-containing sequences has led to the development of wash-elimination methodologies that significantly reduce solvent consumption while maintaining high deprotection efficiency [8] [13]. These protocols utilize elevated temperatures (80-110°C) with reduced base concentrations (less than 5% pyrrolidine) and employ evaporation-based removal of the deprotection base [8].

    Microwave-assisted deprotection has proven particularly effective for challenging alpha-aminoisobutyric acid sequences. Research has shown that microwave irradiation at 60-90°C for 1.5-3 minutes achieves complete fluorenylmethyloxycarbonyl removal while minimizing side reactions [27] [31]. The use of morpholine as an alternative deprotection base in combination with microwave heating has demonstrated excellent results for alpha-aminoisobutyric acid oligomers [31].

    The mechanism of fluorenylmethyloxycarbonyl deprotection involves base-catalyzed elimination to form dibenzofulvene, which must be efficiently scavenged to prevent side reactions [32]. In alpha-aminoisobutyric acid-rich sequences, the scavenging efficiency becomes critical due to the increased potential for aggregation and secondary structure formation [9]. Alternative base systems such as tetramethylguanidine and diethylaminopyridine have been investigated, with tetramethylguanidine showing particularly rapid deprotection kinetics even at low concentrations [9].

    Challenges in Automated Solid Phase Peptide Synthesis of Long Alpha-Aminoisobutyric Acid-Rich Oligomers

    The automated synthesis of long alpha-aminoisobutyric acid-rich oligomers presents significant technical challenges that require specialized protocols and equipment modifications [4] [10]. The primary obstacles include peptide aggregation, reduced coupling efficiency, and mechanical issues related to resin swelling and shrinkage during synthesis.

    Alpha-aminoisobutyric acid residues exhibit strong propensity for helix formation and aggregation, particularly in sequences containing multiple consecutive alpha-aminoisobutyric acid units [25] [28]. This aggregation phenomenon manifests as decreased coupling efficiency and incomplete deprotection reactions, ultimately resulting in low crude peptide purity and yield [10]. Research has identified that aggregation typically begins to occur when the growing peptide chain extends beyond 4-5 residues from the solid support [30].

    The synthesis of Cephaibol D, a 15-residue peptaibol containing eight alpha-aminoisobutyric acid residues, exemplifies the challenges and solutions for automated synthesis of alpha-aminoisobutyric acid-rich sequences [4]. Using diisopropylcarbodiimide/Oxyma coupling at elevated temperatures (75-90°C), researchers achieved synthesis of this challenging sequence in 5.5 hours with high crude purity [4]. The success required careful optimization of coupling conditions, including the use of microwave assistance and extended reaction times for consecutive alpha-aminoisobutyric acid couplings.

    Sequence ComplexityLength (residues)Alpha-aminoisobutyric acid Content (%)Synthesis Time (hours)Crude Purity (%)
    Simple peptides5-1020-402-485-95
    Moderate complexity11-2040-604-870-85
    High complexity21-3060-808-1650-70
    Extreme challenge>30>8016-2430-50

    Long alpha-aminoisobutyric acid oligomers (17 consecutive residues) have been successfully synthesized using optimized automated protocols, requiring approximately 8 hours for completion [4]. These syntheses utilize specialized resin systems with lower substitution levels (0.2-0.3 mmol/g) to minimize steric crowding and facilitate reagent access [8]. The protocols employ elevated temperatures throughout the synthesis cycle, including heated washing steps to prevent aggregation and maintain peptide solubility.

    The development of high-temperature fast-stirring solid phase peptide synthesis reactors has addressed many of the mechanical challenges associated with alpha-aminoisobutyric acid oligomer synthesis [35]. These systems combine rapid stirring (high-speed agitation) with elevated temperatures to overcome mass transfer limitations and improve mixing efficiency around the resin beads [35]. Research has demonstrated that such systems can reduce synthesis times to minutes while maintaining low reagent consumption and high product quality.

    Temperature optimization plays a crucial role in automated synthesis of alpha-aminoisobutyric acid-rich sequences. Studies comparing microwave versus conduction heating have shown that both methods achieve comparable results when properly optimized, with conduction heating offering advantages in terms of temperature uniformity and reduced equipment costs [36]. The optimal temperature range for alpha-aminoisobutyric acid couplings appears to be 75-100°C, with higher temperatures risking side reactions and lower temperatures resulting in incomplete couplings [34] [36].

    XLogP3

    3.2

    GHS Hazard Statements

    Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    94744-50-0

    Wikipedia

    Fmoc-alpha-methylalanine

    Dates

    Last modified: 08-15-2023

    Explore Compound Types